molecular formula C9H16N4O B2511889 N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine CAS No. 1339001-25-0

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine

Cat. No.: B2511889
CAS No.: 1339001-25-0
M. Wt: 196.254
InChI Key: LLJCEPUFQPXEPR-UHFFFAOYSA-N
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Description

“N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also includes a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two carbon atoms, and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and the structures of similar compounds. It likely contains a pyrrolidine ring attached to a 1,2,4-oxadiazole ring via a methylene (-CH2-) group .

Scientific Research Applications

  • Synthesis and Characterization : N- and S-substituted 1,3,4-oxadiazole derivatives, similar to N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine, have been synthesized and characterized. These compounds were elucidated using spectral and analytical data like IR, Mass, and 1H NMR spectra (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

  • Antimicrobial and Anticancer Agents : Some oxadiazole analogues have been synthesized, starting from 2-aminopyridine, and characterized for their antiproliferative and antimicrobial activities. These compounds showed significant anticancer and antimicrobial properties (Ahsan & Shastri, 2015).

  • Metabolic Pathways : The metabolism of compounds with a 5-methyl-1,3,4-oxadiazol-2-yl moiety involves multistep processes including oxidation and conjugation reactions. This study provides insights into the biotransformation of heterocyclic aromatic amines (Johnson et al., 2008).

  • Tuberculostatic Activity : N'-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives, related to the mentioned compound, were synthesized and tested for their activity against Mycobacterium tuberculosis. The study provided insights into the structure-activity relationship of these compounds (Bogdanowicz, Foks, Gobis, & Augustynowicz-Kopeć, 2012).

  • Crystal Structure Analysis : The crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was analyzed, providing valuable information on molecular interactions and structural characteristics (Zhu et al., 2021).

  • Intermediate in Pharmaceutical Synthesis : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, closely related to the target compound, is a key intermediate in the preparation of antibiotics like premafloxacin (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-7-11-9(12-14-7)6-13(2)8-3-4-10-5-8/h8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJCEPUFQPXEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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